molecular formula C8H12N4O4 B12462595 ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Cat. No.: B12462595
M. Wt: 228.21 g/mol
InChI Key: HSNUAMQSAUHLQG-UHFFFAOYSA-N
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Description

Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is a chemical compound that belongs to the class of organic compounds known as triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a nitro group attached to the triazole ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate typically involves the reaction of 3-nitro-1H-1,2,4-triazole with ethyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include amino derivatives, substituted triazoles, and carboxylic acids.

Scientific Research Applications

Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials and as a precursor in the synthesis of energetic materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The triazole ring can also participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate can be compared with other similar compounds such as:

    Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)butanoate: This compound has an amino group instead of a nitro group, which affects its reactivity and biological activity.

    Ethyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)butanoate: The presence of a methyl group instead of a nitro group results in different chemical properties and applications.

    Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate: This compound has a shorter carbon chain, which influences its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

IUPAC Name

ethyl 2-(3-nitro-1,2,4-triazol-1-yl)butanoate

InChI

InChI=1S/C8H12N4O4/c1-3-6(7(13)16-4-2)11-5-9-8(10-11)12(14)15/h5-6H,3-4H2,1-2H3

InChI Key

HSNUAMQSAUHLQG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)N1C=NC(=N1)[N+](=O)[O-]

Origin of Product

United States

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